1,2,4-Thiadiazol-3-amine

Beschreibung

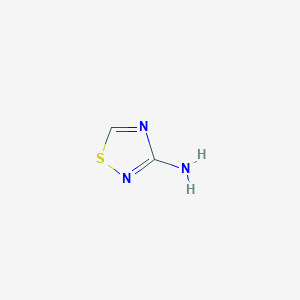

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAJRHEDWDNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604112 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-89-6 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Thiadiazol 3 Amine and Its Derivatives

Classical Synthetic Approaches

Classical methods for constructing the 1,2,4-thiadiazole (B1232254) core have been well-established and continue to be refined for improved efficiency and substrate scope.

Oxidative Ring Closure Reactions

Oxidative ring closure is a prominent strategy for the synthesis of 1,2,4-thiadiazoles. isres.org This approach typically involves the formation of a key N-S bond through an intramolecular oxidative cyclization of a suitable precursor.

One common method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org For instance, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) can efficiently mediate this cyclization, offering a metal-free approach with short reaction times and good to excellent yields for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.orgrsc.org Similarly, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been developed, providing a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions. organic-chemistry.orgrsc.org

Molecular iodine is another effective reagent for promoting oxidative cyclization. mdpi.com It can be used as a catalyst in an aqueous medium for the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from the intermolecular combination of alkyl nitriles with aryl thioamides. mdpi.com This method involves the intramolecular oxidative coupling of N-H and S-H bonds. mdpi.com Additionally, iodine-mediated oxidative C-N and N-S bond formations in water provide a metal-free and environmentally friendly route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org

A one-pot reaction for synthesizing 3-aryl-5-amino-1,2,4-thiadiazoles utilizes inexpensive and readily available imidates and thioureas with molecular iodine as the oxidant. rsc.org The reaction proceeds through a sequential base-mediated nucleophilic addition-elimination to form an N-carbamothioylamidine intermediate, which then undergoes iodine-mediated oxidative heterocyclization. rsc.org

The following table summarizes various oxidizing agents used in these reactions:

| Oxidizing Agent | Substrate | Product | Key Features |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction times, good yields. organic-chemistry.orgrsc.org |

| Electrochemical Oxidation | Imidoyl thioureas | 3-Substituted 5-amino-1,2,4-thiadiazole derivatives | Catalyst- and oxidant-free, good functional group tolerance. organic-chemistry.orgrsc.org |

| Molecular Iodine (I₂) | Alkyl nitriles and aryl thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | One-pot, aqueous medium. mdpi.com |

| Molecular Iodine (I₂) | Isothiocyanates | 3-Substituted 5-amino-1,2,4-thiadiazoles | Metal-free, environmentally benign. organic-chemistry.org |

| Molecular Iodine (I₂) | Imidates and thioureas | 3-Aryl-5-amino-1,2,4-thiadiazoles | One-pot, uses inexpensive starting materials. rsc.org |

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like 1,2,4-thiadiazoles in a single step, enhancing atom economy and reducing waste. isres.org

A notable example is the three-component reaction involving amines, amidines, and carbon disulfide (CS₂) to produce 3,5-disubstituted-1,2,4-thiadiazoles. scilit.com A green electrochemical approach for this transformation has been reported, operating under metal- and oxidant-free conditions at room temperature in a simple undivided cell. scilit.com This method demonstrates good tolerance for both aliphatic and aryl amines. scilit.com

Another three-component strategy for synthesizing unsymmetrically 3,5-diaryl substituted 1,2,4-thiadiazoles involves the reaction of arylmethyl bromides, arylamidines, and elemental sulfur. acs.orgresearchgate.net This transition-metal-free approach provides rapid access to these derivatives with a broad tolerance for various functional groups. researchgate.net Mechanistic studies suggest the involvement of a radical pathway in this transformation. researchgate.net

The development of new methods for creating unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles remains a challenge, but MCRs have shown promise. isres.org For instance, a method involving amidines, elemental sulfur, and 2-methylquinolines or aromatic aldehydes under transition-metal-free conditions has been developed. isres.org

The following table provides examples of multicomponent reactions for 1,2,4-thiadiazole synthesis:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions |

| Amines | Amidines | Carbon Disulfide (CS₂) | 3,5-Disubstituted-1,2,4-thiadiazoles | Electrochemical, metal- and oxidant-free. scilit.com |

| Arylmethyl Bromides | Arylamidines | Elemental Sulfur | Unsymmetric 3,5-Diaryl 1,2,4-thiadiazoles | Transition-metal-free. acs.orgresearchgate.net |

| Amidines | Elemental Sulfur | 2-Methylquinolines or Aromatic Aldehydes | Unsymmetric 3,5-Diaryl 1,2,4-thiadiazoles | Transition-metal-free. isres.orgresearchgate.net |

Intramolecular Cyclization Methods for 3,5-Diaryl-1,2,4-thiadiazoles

Intramolecular cyclization is a classical and effective strategy for synthesizing 3,5-diaryl-1,2,4-thiadiazoles. isres.org This approach involves the formation of the thiadiazole ring from a single precursor molecule containing all the necessary atoms.

One such method is the intramolecular oxidative cyclization of amidinithioureas, which leads to unsymmetrically disubstituted 3,5-diaryl-1,2,4-thiadiazoles. isres.org Another approach involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediates. organic-chemistry.orgacs.org This transition-metal-free protocol proceeds under an inert atmosphere. organic-chemistry.orgacs.org A proposed mechanism suggests the involvement of a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, acting as a radical initiator. acs.org

The following table summarizes key aspects of these intramolecular cyclization methods:

| Precursor | Reagents/Conditions | Product | Key Features |

| Amidinithioureas | Oxidative conditions | Unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles | Classical approach. isres.org |

| Amidines and Dithioesters/Aryl Isothiocyanates | Base (e.g., NaH), DMF | 3,5-Bis(het)aryl/arylaminothiadiazoles | Transition-metal-free, in situ cyclization. organic-chemistry.orgacs.org |

Intermolecular Cyclization Methods for 3,5-Diaryl-1,2,4-thiadiazoles

Intermolecular cyclization reactions provide another classical route to 3,5-diaryl-1,2,4-thiadiazoles, involving the reaction of two different molecules to form the heterocyclic ring. isres.org

A one-pot chemoselective synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles has been developed, which involves the sequential intermolecular addition of thioamides to nitriles in the presence of a Lewis acid like aluminum chloride (AlCl₃). acs.org This is followed by an intramolecular oxidative N-S coupling of the resulting intermediate, mediated by molecular iodine. acs.org While effective, this particular method is limited to the synthesis of 3-alkyl-5-arylthiadiazoles. acs.org

Another approach involves the reaction of aryl nitriles with thiourea (B124793) in an ionic liquid, 1-butyl-3-methylimidazolium bromide, using 2,4,6-trichloro-1,3,5-triazine-DMSO. researchgate.net This "telescoped" process provides a direct route to 3,5-diaryl-1,2,4-thiadiazoles from aryl nitriles. researchgate.net

Oxidative Dimerization of Thioamides for 3,5-Diaryl-1,2,4-thiadiazoles

The oxidative dimerization of thioamides is a primary and widely used strategy for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. isres.orgacs.orgrhhz.net This method involves the oxidation of two molecules of a thioamide, which then combine to form the thiadiazole ring.

A variety of oxidizing agents have been employed for this transformation. acs.org These include hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), often in the presence of tetraethylammonium (B1195904) bromide (TEAB), which can produce excellent yields. acs.orgresearchgate.net Other effective oxidants include ceric ammonium (B1175870) nitrate (B79036) (CAN), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and Oxone. mdpi.comresearchgate.net

Green chemistry approaches have also been developed for this reaction. For example, an iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as the terminal oxidant has been reported to give good to excellent yields of 3,5-diaryl-1,2,4-thiadiazoles. rhhz.net This method is applicable to aryl thioamides, alkyl thioamides, and thioureas. rhhz.net Keggin-type phosphovanadomolybdic acids have also been used as catalysts for the aerobic oxidative dimerization of primary thioamides, providing excellent yields. rsc.org

Electrochemical methods offer another green alternative for the oxidative dimerization of α-oxothioamides, leading to 3,5-bis(acyl)-1,2,4-thiadiazoles. jst.go.jp This approach, using tetra-n-butylammonium iodide (TBAI) as a mediator and electrolyte, achieves S-N bond formation under constant current electrolysis. jst.go.jp

The table below details various conditions for the oxidative dimerization of thioamides:

| Oxidizing System | Substrate | Product | Key Features |

| o-Iodoxybenzoic acid (IBX) / TEAB | Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | Excellent yields. researchgate.net |

| Ceric ammonium nitrate (CAN) | Primary thioamides | Symmetrically 3,5-disubstituted 1,2,4-thiadiazoles | Rapid synthesis at room temperature. researchgate.net |

| DDQ | Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | Good to excellent yields. researchgate.net |

| Iodine / Molecular Oxygen | Thioamides | 3,5-Diaryl-1,2,4-thiadiazoles | Green method, uses water as solvent. rhhz.net |

| Phosphovanadomolybdic acids / O₂ | Primary thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | Catalytic, aerobic oxidation. rsc.org |

| Electrochemical (TBAI mediated) | α-Oxothioamides | 3,5-Bis(acyl)-1,2,4-thiadiazoles | Green, avoids stoichiometric oxidants. jst.go.jp |

| Chloranil / Ultrasound | Thiobenzamide | 3,5-Disubstituted 1,2,4-thiadiazoles | Metal-free, catalyst-free, aqueous medium. mdpi.com |

Intramolecular Oxidative Cyclization of Amidinothioureas

The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through the intramolecular oxidative cyclization of amidinothioureas. isres.org This method is a key strategy for creating these heterocyclic compounds. isres.org The process involves the oxidation of a binary mixture of a 1,3-dialkylthiourea and thiourea. This reaction forms an intermediate bis(formamidine)sulfide, which then rearranges into two amidinothioureas. asianpubs.org The final structure of the 1,2,4-thiadiazole derivative is determined by the substitution pattern of the amidinothiourea intermediate. asianpubs.org

One specific example involves the oxidation of a binary mixture of 1-benzyl-3-cyclohexylthiourea (B10811863) and thiourea, which yields 3-amino-4-benzyl-5-cyclohexylimino-Δ2-1,2,4-thiadiazoline. asianpubs.org The reaction sequence proceeds through the formation of bis(formamidine)disulfides and bis(formamidine)sulfides, which then rearrange to amidinothioureas before the final cyclization. asianpubs.org

Another approach utilizes molecular iodine as a catalyst to promote the oxidative cyclization of 2-aminopyridine (B139424) or amidine with isothiocyanate at room temperature. researchgate.net This transition-metal-free method facilitates the formation of an N-S bond and produces 5-imino-1,2,4-thiadiazole derivatives in good to excellent yields. researchgate.net Similarly, imidoyl thioureas can undergo intramolecular oxidative S-N bond formation when mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA), leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles. This metal-free protocol is notable for its rapid reaction times and high yields. mdpi.comorganic-chemistry.org

An electro-oxidative approach has also been developed for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This method produces a wide array of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions at room temperature, demonstrating excellent functional group tolerance. organic-chemistry.org

1,3-Dipolar Cycloaddition of Nitrile Sulfides to Nitriles

A significant method for synthesizing 1,2,4-thiadiazoles is the 1,3-dipolar cycloaddition of nitrile sulfides to nitriles. isres.orgacs.org Nitrile sulfides, which are transient intermediates, are typically generated in situ for these reactions. arkat-usa.orgacademie-sciences.fr A common method for their generation is the thermal decomposition of 5-substituted 1,3,4-oxathiazol-2-ones. acs.orgarkat-usa.org

When these nitrile sulfides react with nitriles, they form the 1,2,4-thiadiazole ring. acs.org For instance, the thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) in the presence of excess benzonitrile (B105546) at 190°C yields 3,5-diphenyl-1,2,4-thiadiazole. acs.org The reaction proceeds particularly well with electrophilic nitriles. The cycloaddition of aromatic nitrile sulfides to ethyl cyanoformate, for example, efficiently produces ethyl 3-aryl-1,2,4-thiadiazole-5-carboxylates. acs.org

The periselectivity of this cycloaddition has been studied with acyl cyanides, which have two potential reaction sites. arkat-usa.org Research has shown that nitrile sulfides react exclusively at the cyano group of acyl cyanides to form 5-acyl-1,2,4-thiadiazoles. arkat-usa.org For example, benzonitrile sulfide (B99878) reacts with benzoyl cyanide to yield 5-benzoyl-3-phenyl-1,2,4-thiadiazole. arkat-usa.org This specificity holds true for various nitrile sulfides and acyl cyanides. arkat-usa.org

Table 1: Examples of 1,3-Dipolar Cycloaddition of Nitrile Sulfides to Nitriles

| Nitrile Sulfide Precursor | Nitrile | Product | Yield (%) |

|---|---|---|---|

| 5-Phenyl-1,3,4-oxathiazol-2-one | Benzonitrile | 3,5-Diphenyl-1,2,4-thiadiazole | 50 |

| 5-Phenyl-1,3,4-oxathiazol-2-one | Ethyl cyanoformate | Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | 87.5 |

| 5-(m-Trifluoromethylphenyl)-1,3,4-oxathiazol-2-one | Ethyl cyanoformate | Ethyl 3-(m-trifluoromethylphenyl)-1,2,4-thiadiazole-5-carboxylate | 76 |

| 5-(3,5-Dimethoxyphenyl)-1,3,4-oxathiazol-2-one | Ethyl cyanoformate | Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-thiadiazole-5-carboxylate | 94 |

| 5-Phenyl-1,3,4-oxathiazol-2-one | Benzoyl cyanide | 5-Benzoyl-3-phenyl-1,2,4-thiadiazole | Not specified |

Data sourced from multiple studies. acs.orgarkat-usa.org

Advanced and Green Synthetic Strategies

Green chemistry principles are increasingly being applied to the synthesis of 1,2,4-thiadiazoles to overcome the limitations of conventional methods, such as slow reaction rates and the use of hazardous materials. mdpi.comscilit.com These principles advocate for the use of environmentally benign catalysts, safer solvents, and energy-efficient methods like microwave and ultrasound irradiation. bohrium.comresearchgate.net The goal is to develop sustainable processes by minimizing waste and avoiding toxic substances. rhhz.net

Key green approaches in 1,2,4-thiadiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695). mdpi.com For example, an iodine-catalyzed oxidative dimerization of thioamides has been successfully carried out in water, using molecular oxygen as the oxidant. rhhz.net

Metal-Free Catalysis: Employing non-metallic catalysts to avoid issues associated with heavy metal toxicity and disposal. mdpi.com Hypervalent iodine compounds, for instance, have been used as inexpensive and metal-free catalysts for N-S bond formation. mdpi.com

Energy Efficiency: Utilizing microwave and ultrasound energy to accelerate reactions and improve yields. bohrium.com

Solvent-Free Conditions: Conducting reactions without a solvent, which reduces waste and simplifies purification. mdpi.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of 1,2,4-thiadiazole derivatives. scielo.brderpharmachemica.com This technique offers several advantages over conventional heating methods, including significantly shorter reaction times, higher yields, and often cleaner product formation. scielo.brresearchgate.net

For example, the synthesis of mdpi.combohrium.comresearchgate.nettriazolo[3,4-b] isres.orgmdpi.combohrium.comthiadiazoles has been achieved under microwave irradiation, resulting in good yields and easy work-up. scielo.br In one study, the reaction of 4-amino-5-(5'-fluoro-2'-methoxybiphenyl-3-yl)-4H-1,2,4-triazole-3-thiol with various aromatic acids under microwave conditions required only 5 minutes, compared to 7 hours with conventional heating, and gave higher product yields. derpharmachemica.com

Microwave irradiation has also been successfully used to prepare various diazoles, including 1,2,4-thiadiazoles bearing indole (B1671886) moieties, by promoting the cyclization of thiosemicarbazide (B42300) precursors. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted)- mdpi.combohrium.comresearchgate.net-triazolo[3,4-b] isres.orgmdpi.combohrium.com-thiadiazole | Conventional | ~7 hours | Lower |

| 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted)- mdpi.combohrium.comresearchgate.net-triazolo[3,4-b] isres.orgmdpi.combohrium.com-thiadiazole | Microwave | 5 minutes | Higher |

Data from a comparative study. derpharmachemica.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. bohrium.comresearchgate.net This method, known as sonochemistry, can lead to shorter reaction times, milder conditions, and improved yields. researchgate.net

An expedient, ultrasound-initiated protocol has been developed for synthesizing 1,2,4-thiadiazoles in water, achieving high yields of 86-99%. researchgate.net This method is noted for its efficiency and the use of a green solvent. researchgate.net Similarly, a multicomponent reaction for producing 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives under ultrasound irradiation in ethanol at 50°C resulted in excellent yields (91-97%) within 55-65 minutes. sci-hub.seiaea.org This catalyst-free approach is energy-efficient and has a high atom economy. sci-hub.se In comparison, the same reaction under conventional heating required 8-12 hours and yielded less than 74% of the product. sci-hub.se

Conducting syntheses under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and often simplifies product isolation. mdpi.comscilit.com

A notable solvent-free method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves the reaction of a substituted thioamide with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360). mdpi.com The reaction mixture is simply ground for 5-15 minutes at room temperature, resulting in excellent yields (90-99%). mdpi.com This protocol is highly efficient and avoids the use of any solvents. mdpi.com

More recently, a one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has been demonstrated under solvent-free conditions. researchgate.netrsc.org This method uses Lawesson's reagent for thiolation followed by oxidative dimerization with tert-butyl hydroperoxide (TBHP). researchgate.net The process is performed without any solvent and is metal-free, offering broad substrate scope and excellent yields without the need for column chromatography for purification. researchgate.netrsc.org Another solvent-free approach involves the reaction of azines with elemental sulfur in an autoclave at high temperatures to produce 2,5-disubstituted-1,3,4-thiadiazoles, with hydrogen gas as the only byproduct. tandfonline.com

Metal-Free Catalysis

The development of metal-free catalytic systems for synthesizing 1,2,4-thiadiazole derivatives aligns with the principles of green chemistry, aiming to reduce metal contamination in final products and avoid harsh reaction conditions. bohrium.commkuniversity.ac.in These methods often rely on oxidative S-N bond formation.

Various metal-free oxidants and catalysts have been successfully employed:

Molecular Iodine (I₂) : Iodine has been used as an inexpensive, non-toxic, and readily available catalyst for various organic transformations under mild conditions. acs.org It mediates oxidative C-N and N-S bond formations, for instance, in the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates in water. organic-chemistry.org This approach is scalable and demonstrates excellent substrate tolerance. organic-chemistry.org Another iodine-catalyzed protocol involves the oxidative cyclization of 2-aminopyridine or amidine with isothiocyanates to form N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazoles at ambient temperature. acs.org

Hydrogen Peroxide (H₂O₂) : H₂O₂-mediated synthesis provides a metal-free route to 1,2,4-thiadiazole derivatives at room temperature using ethanol as a green solvent. researchgate.net This method is operationally simple, suitable for large-scale preparation, and produces clean by-products. mdpi.com

Tert-butyl hydroperoxide (TBHP) : An efficient one-pot synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide uses TBHP as the oxidant in ethanol at room temperature. researchgate.net

Oxygen (O₂) : A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles involves the reaction of isothiocyanates with amidines, utilizing O₂ for the oxidative S–N bond formation. rsc.org This protocol is free of metal, catalyst, and iodine, featuring high regioselectivity and mild reaction conditions. rsc.org

Basic Alumina : A solvent-free, environmentally benign approach involves grinding substituted thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina at room temperature to produce 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields. mdpi.com

An electro-oxidative method has also been developed for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, yielding a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives with excellent functional group tolerance under catalyst- and oxidant-free conditions. organic-chemistry.org

Use of Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) have emerged as promising alternatives to volatile organic compounds (VOCs) in chemical synthesis due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. thecmrs.inrsc.org They can function as both solvents and catalysts in the synthesis of heterocyclic compounds, including 1,2,4-thiadiazoles. thecmrs.inbenthamdirect.com

The application of ILs in thiadiazole synthesis offers several advantages:

Enhanced Reaction Rates : Molecular iodine, when used as a catalyst in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), shows faster reaction rates for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles compared to conventional solvents. cbijournal.com

Green Reaction Conditions : The use of ILs like 1-n-butylpyridinium tetrafluoroborate provides an environmentally benign medium for reactions such as the oxidative dimerization of thioamides to form 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net

Catalyst and Solvent Recyclability : A significant advantage of using ILs is the ease of product extraction and the potential for recycling and reusing the ionic liquid and catalyst system for multiple reaction cycles with minimal loss of activity. cbijournal.com

One-Pot Multicomponent Reactions : ILs have been successfully used to promote one-pot, three-component syntheses. For example, 1-butyl-3-methylimidazolium bromide ([Bmim]Br) facilitates the efficient synthesis of thiazole (B1198619)–imidazo[2,1-b] organic-chemistry.orgacs.orgsioc-journal.cnthiadiazole hybrids. rsc.org

While ILs offer a greener alternative, considerations regarding their own synthesis, cost, and potential toxicity are important for their broader application in sustainable chemistry. thecmrs.in

Hypervalent Iodine (III) Catalysis for 5-amino-1,2,4-thiadiazole derivatives

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodobenzene (B50100) diacetate (IBD), are recognized as mild, low-toxicity, and efficient oxidants for various organic transformations. organic-chemistry.orgsioc-journal.cnfrontiersin.org They are particularly effective in mediating the intramolecular oxidative S-N bond formation required for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. organic-chemistry.orgacs.org

This metal-free approach typically involves the oxidative cyclization of imidoyl thioureas. mkuniversity.ac.inorganic-chemistry.org The key features of this methodology include:

Efficiency and Speed : The reactions are often very fast, proceeding to completion in a short time at room temperature. organic-chemistry.orgacs.org

Broad Substrate Scope : The protocol is tolerant of a wide range of functional groups on the starting materials, including both electron-donating and electron-withdrawing groups, leading to good or excellent yields. organic-chemistry.orgacs.org

Mild Conditions : The use of hypervalent iodine reagents allows for reactions under mild, metal-free conditions, which is advantageous for synthesizing pharmacologically relevant molecules. mkuniversity.ac.inmdpi.com

Optimization studies have identified PIFA as a highly effective oxidant, with dichloroethane often being the ideal solvent, achieving high yields. organic-chemistry.org The scalability of this reaction has been demonstrated, and it can also be performed in a one-pot fashion where an amidine reacts with an isothiocyanate, followed by the addition of the hypervalent iodine reagent. mkuniversity.ac.in A polymer-supported version, polystyrene-supported iodobenzene diacetate (PIBD), offers even simpler workup procedures and the ability to regenerate and recycle the reagent. tandfonline.com

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| Imidoyl thioureas | PIFA | Dichloroethane | up to 83% | organic-chemistry.org |

| Thioamides | IBD / PIBD | CH₂Cl₂ | High | tandfonline.com |

| Imidoyl thioureas | PIDA | - | - | researchgate.net |

One-Pot Multicomponent Reactions for 1,2,4-thiadiazoles

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and simplifying purification processes. bohrium.combohrium.com Several MCRs have been developed for the synthesis of the 1,2,4-thiadiazole core.

Examples of MCRs for 1,2,4-thiadiazoles include:

From Amines, Amidines, and CS₂ : A green electrochemical three-component reaction of amines, amidines, and carbon disulfide has been reported for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles under metal- and oxidant-free conditions. scilit.com

From Aldehydes and Thiosemicarbazide : Thiadiazolyl-pyridine derivatives have been synthesized via a multicomponent reaction of 5-acetylthiadiazole, an aldehyde, acetic acid, and ammonium acetate. bohrium.com

From Nitriles and Thioamides : An iodine-mediated one-pot synthesis allows for the creation of unsymmetrically disubstituted 1,2,4-thiadiazoles from readily available nitriles and thioamides. rsc.org

From Primary Amides : A one-pot, two-step, solvent-free synthesis of 1,2,4-thiadiazoles from primary amides has been developed using Lawesson reagent (LR) and tert-butyl hydrogen peroxide (TBHP). rsc.orgresearchgate.net This method involves in situ generation of a thioamide followed by oxidative dimerization. researchgate.net

These MCR approaches provide powerful and atom-economical routes to structurally diverse 1,2,4-thiadiazole derivatives.

Diversity-Oriented Synthesis of 1,2,4-Thiadiazol-3-amines

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules, or libraries, from simple starting materials, which is highly valuable for drug discovery. chemrxiv.org This strategy has been applied to the synthesis of various heterocycles, including 1,2,4-thiadiazoles.

A notable DOS approach utilizes N-tosylhydrazones as versatile precursors. nih.govorganic-chemistry.orgacs.org Key aspects of this methodology include:

Common Precursors : N-tosylhydrazones, derived from a wide range of aldehydes, serve as the key starting material. organic-chemistry.org

Versatile Reagents : By reacting the N-tosylhydrazone with different odorless partners like potassium thiocyanate (B1210189) (KSCN), a variety of heterocycles can be generated. nih.govorganic-chemistry.org For the synthesis of 1,3,4-thiadiazol-2-amines, KSCN is used as the sulfur and nitrogen source. acs.org

In Situ Activation : The reaction often involves the in situ formation of reactive intermediates, such as N-tosylhydrazonoyl chlorides, using an activating agent like N-chlorosuccinimide (NCS). This intermediate then undergoes cyclization to form the desired thiadiazole ring. organic-chemistry.orgacs.org

This strategy provides an efficient and flexible pathway to generate libraries of 1,2,4-thiadiazole derivatives and related heterocycles, facilitating the exploration of their chemical and biological properties. organic-chemistry.org

Derivatization Strategies of 1,2,4-Thiadiazol-3-amine

Once the 1,2,4-thiadiazole core is synthesized, further chemical modifications can be performed to create analogues with varied properties. The amino group at position 3 is a common site for such derivatization.

Chemical Modifications at the Amino Group (Position 3)

The amino group on the 1,2,4-thiadiazole ring is a reactive handle that can be readily modified through various chemical reactions. This derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.netnih.gov

Common derivatization strategies include:

Palladium-Catalyzed Cross-Coupling : A notable strategy involves using palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. A novel approach has been developed starting from a common precursor, 3-amino-5-chloro-1,2,4-thiadiazole, which allows for selective coupling at the chlorine position to rapidly prepare diverse analogues. acs.org

Acylation and Sulfonylation : The primary amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Schiff Base Formation : Condensation with various aldehydes and ketones can yield Schiff bases (imines), which can serve as intermediates for further transformations or as final products themselves.

Alkylation : The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be a challenge.

These modifications of the amino group are fundamental in exploring the chemical space around the 1,2,4-thiadiazole scaffold. nih.gov

Substitutions at Position 5 of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is a stable aromatic system, but its positions exhibit different reactivities. The 5-position is notably the most reactive site for nucleophilic substitution reactions. isres.orgthieme-connect.de This reactivity is frequently exploited for the derivatization of the 1,2,4-thiadiazole scaffold. Halogen substituents at the 5-position are particularly useful precursors as they can be readily displaced by a variety of nucleophiles, including nitrogen, sulfur, and oxygen-based reagents. isres.orgthieme-connect.de In contrast, halogen substituents at the 3-position are generally inert to most nucleophilic reagents. thieme-connect.de

A common strategy involves the preparation of a 5-halo-1,2,4-thiadiazole intermediate, which then serves as a versatile building block for further diversification. For instance, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) has been used to efficiently synthesize a range of derivatives by reacting it with different nucleophiles. isres.org

Another significant method for introducing substituents at the 5-position is through the oxidation of thioacylguanidines. This approach allows for the synthesis of 5-substituted 1,2,4-thiadiazol-3-amines. thieme-connect.de The thioacylguanidines can be prepared in situ from acylguanidines and phosphorus pentasulfide. thieme-connect.de

Furthermore, direct oxidative N–S bond formation using molecular iodine as the oxidant has been established for synthesizing 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles from imidoyl and guanyl thiourea substrates. acs.orgresearchgate.net This method is notable for being transition-metal-free and proceeding under mild conditions. acs.orgresearchgate.net

Table 1: Examples of Reactions for Substitution at Position 5

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

| N¹-acetyl-N³-(thioacetyl)guanidine | Br₂ in CHCl₃/EtOH | 5-Methyl-1,2,4-thiadiazol-3-amine | Moderate to Good | thieme-connect.de |

| Imidoyl thioureas | I₂ (molecular iodine) | 3-Substituted-5-amino-1,2,4-thiadiazoles | Good to Excellent | researchgate.net |

| Guanyl thioureas | I₂ (molecular iodine) | 3,5-Diamino-1,2,4-thiadiazoles | Good to Excellent | acs.org |

| 5-Chloro-3-phenyl-1,2,4-thiadiazole | N, S, or O-based nucleophiles | 5-Substituted-3-phenyl-1,2,4-thiadiazole | Not Specified | isres.org |

Formation of Fused Heterocyclic Systems Containing 1,2,4-Thiadiazole

The 1,2,4-thiadiazole nucleus can be fused with other heterocyclic rings to create bicyclic and polycyclic systems with unique properties. These fused systems are of significant interest in medicinal chemistry. researchgate.net

One prominent example is the synthesis of imidazo[1,2-d] isres.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazole derivatives. A convenient route starts from 2-mercaptoimidazole, which serves as a platform to construct the fused system. researchgate.netnih.gov This method allows for the introduction of various substituents at the C-3 and C-5 positions of the resulting imidazo[1,2-d] isres.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazole platform through strategies like SₙAr and Suzuki-Miyaura cross-coupling reactions. nih.gov For example, aminated or alkoxyl groups can be introduced at the C-3 position, followed by regioselective iodination at the C-5 position to enable further C-C bond formation. nih.gov

Another important class of fused systems is the isres.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[3,4-b] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazoles. These are typically synthesized from 4-amino-5-substituted-1,2,4-triazole-3-thiol precursors. nih.govdergipark.org.tr The fusion is achieved by reacting the triazole-thiol with various reagents. For example, reaction with aromatic acids in the presence of phosphorus oxychloride leads to the formation of 3,6-disubstituted- isres.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[3,4-b] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazoles. dergipark.org.tr Similarly, reactions with reagents like triethyl orthoformate or phenylisothiocyanate can yield different fused thiadiazole derivatives. idosi.org

Table 2: Synthesis of Fused 1,2,4-Thiadiazole Systems

| Starting Material | Reagent(s) | Fused System | Yield (%) | Ref |

| 3,5-Dichloroimidazo[1,2-d] isres.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazole | n-Propylamine, Triethylamine | N-Propylimidazo[1,2-d] isres.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazol-3-amine | 91 | nih.gov |

| 3,5-Dichloroimidazo[1,2-d] isres.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazole | Cyclohexylamine, Triethylamine | N-Cyclohexylimidazo[1,2-d] isres.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazol-3-amine | 65 | nih.gov |

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Substituted benzoic acid, POCl₃ | 3,6-Disubstituted- isres.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[3,4-b] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole | 86 | dergipark.org.tr |

| 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one | Furoyl chloride | Triazolo[3,4-b]thiadiazole derivative | Good | idosi.org |

Incorporation into Hybrid Structures (e.g., 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives)

Hybrid molecules that incorporate the 1,2,4-thiadiazole ring with other heterocyclic moieties, such as 1,2,4-triazole (B32235), represent a key area of synthetic exploration. These structures combine the features of both heterocycles, leading to novel molecular scaffolds.

A synthetic route to a library of 1,2,4-thiadiazole-1,2,4-triazole hybrids bearing an amide functionality has been developed. nih.gov The synthesis begins with the cyclization of 3,4,5-trimethoxybenzamidine with 4-methylbenzonitrile, catalyzed by CuBr, to form a triazole intermediate. This triazole compound is then reacted with another equivalent of 3,4,5-trimethoxybenzamidine and elemental sulfur in DMSO at elevated temperatures to construct the 1,2,4-thiadiazole ring, yielding a core hybrid structure. nih.gov This intermediate can be further functionalized, for instance, by reaction with various benzoyl chlorides to produce a range of amide derivatives. nih.gov

Another approach involves the synthesis of 1,3,4-thiadiazole-1,2,3-triazole hybrids. biointerfaceresearch.com This can be achieved by first reacting 2-azido-5-(methylthio)-1,3,4-thiadiazole with acetylacetone (B45752) to form a 1,2,3-triazole derivative. biointerfaceresearch.com This intermediate is then condensed with methyl hydrazinecarbodithioate and subsequently reacted with hydrazonoyl halides to yield the final hybrid molecules. biointerfaceresearch.com

Table 3: Synthesis of 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid Structures

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Yield (%) | Ref |

| 1 | Triazole intermediate (5), 3,4,5-Trimethoxybenzamidine (3) | K₃PO₄·3H₂O, Sulfur, DMSO, 130 °C, 12 h | 1,2,4-Thiadiazole-1,2,4-triazole intermediate (6) | Not Specified | nih.gov |

| 2 | Intermediate (6), 3,5-Dimethoxybenzoyl chloride (7c) | Cs₂CO₃, Ethyl acetate/Hexane | (3,5-Dimethoxyphenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone (8c) | 50 | nih.gov |

| 3 | Intermediate (6), 4-Chlorobenzoyl chloride (7g) | Cs₂CO₃, Ethyl acetate/Hexane | (4-Chlorophenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone (8g) | 56 | nih.gov |

Reactivity and Reaction Mechanisms of 1,2,4 Thiadiazol 3 Amine

Electrophilic Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Ring

Electrophilic attack on the 1,2,4-thiadiazole ring itself is generally limited. isres.orgthieme-connect.de The ring is considered electron-deficient due to the electronegativity of the two nitrogen atoms, which reduces the electron density on the carbon atoms, making them less susceptible to electrophilic substitution. nih.govarjonline.orgnih.gov Consequently, reactions with electrophiles are not common on the unsubstituted ring.

However, the presence of an amino group at position 3, as in 1,2,4-Thiadiazol-3-amine, can direct electrophilic attack. The amino group is an activating group and can be the primary site of electrophilic attack, leading to reactions on the exocyclic nitrogen rather than the ring carbons. nih.gov For instance, in related amino-thiadiazole systems, electrophilic attack occurs on both the amino group and the nuclear nitrogen atoms. nih.gov

Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazole Ring (e.g., at Position 5)

The 1,2,4-thiadiazole ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. nih.govarjonline.org The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.orgthieme-connect.de Halogen substituents at the 5-position are readily displaced by a variety of nucleophiles. thieme-connect.de In contrast, halogen substituents at the 3-position are generally inert to most nucleophilic reagents. thieme-connect.de

For this compound, if a suitable leaving group is present at the 5-position, it can be displaced by a nucleophile. The amino group at the 3-position can influence the reactivity of the 5-position through its electronic effects.

Tautomeric Forms and Their Impact on Reactivity

Amino-substituted thiadiazoles can exist in different tautomeric forms, which significantly affects their reactivity. isres.org this compound exists predominantly in the amino form rather than the imino tautomer. thieme-connect.de This is a critical factor in determining its reaction pathways.

The existence of tautomeric forms is well-documented for substituted thiadiazoles. isres.org For example, 1,2,4-thiadiazol-3-ols can exist in hydroxy and lactam forms, with the predominant form depending on the solvent. thieme-connect.de Similarly, mercapto-substituted thiadiazoles exhibit thiol-thione tautomerism. isres.org For this compound, the predominance of the amino form means that reactions will primarily involve the exocyclic amino group or the ring nitrogens, rather than a reactive imine group.

| Tautomerism in Substituted 1,2,4-Thiadiazoles |

| Substituent |

| 3-Amino |

| 3-Hydroxy |

| 5-Thiol |

Ring-Opening and Ring-Closure Reactions

The 1,2,4-thiadiazole ring can undergo cleavage under certain conditions. For instance, treatment with a strong base can lead to ring fission. nih.gov In some cases, this ring-opening can be followed by a ring-closure to form a different heterocyclic system. An example is the rearrangement of 2-amino-1,3,4-thiadiazoles in the presence of methylamine (B109427) to form triazolinethiones. nih.gov

Recently, an unexpected ring-opening of 1,2,4-thiadiazol-3,5-diamines was observed during synthesis, leading to the formation of biguanides. beilstein-journals.org This occurred via a second nucleophilic substitution at the 5-position of the thiadiazole ring. beilstein-journals.org Such reactions highlight the potential for the 1,2,4-thiadiazole ring in this compound to undergo cleavage and rearrangement, particularly when subjected to nucleophilic attack at the 5-position.

Oxidation and Reduction Pathways of the Thiadiazole Ring System

The 1,2,4-thiadiazole ring is generally stable but can be affected by oxidizing and reducing agents, with substituents playing a key role in this stability. isres.orgthieme-connect.de

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized. For example, 5-amino-3-ethyl-1,2,4-thiadiazole (B103789) can be oxidized to form sulfoxides or sulfones. In the context of cytochrome P450, the 1,2,3-thiadiazole (B1210528) ring is oxidized, leading to the extrusion of the heteroatoms and the formation of acetylenes for monocyclic compounds. nih.gov This suggests that the sulfur atom in this compound is a potential site for oxidation. Oxidative dimerization of thioamides is a known method for synthesizing 1,2,4-thiadiazoles, proceeding through an oxidation or halogenation event. acs.org

Computational and Theoretical Studies on 1,2,4 Thiadiazol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Hartree-Fock Model)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of 1,2,4-Thiadiazol-3-amine. researchgate.netsphinxsai.comwpmucdn.com These calculations provide a detailed picture of the molecule's electronic and structural characteristics.

Geometry optimization is a primary step in computational analysis, used to predict the most stable three-dimensional arrangement of atoms in a molecule. For 1,2,4-thiadiazole (B1232254) derivatives, methods like DFT are employed to determine equilibrium geometries, including bond lengths and angles. researchgate.netmdpi.com Calculations on related heterocyclic systems have shown that the thiadiazole ring is generally planar. acs.org The optimized structure provides the foundation for all other computational property predictions.

Below is a table of predicted geometrical parameters for this compound based on typical values for related structures.

| Parameter | Predicted Value |

|---|---|

| N1-C5 Bond Length | ~1.37 Å |

| C5-S4 Bond Length | ~1.75 Å |

| S4-N3 Bond Length | ~1.70 Å |

| N3-C2 Bond Length | ~1.32 Å |

| C2-N1 Bond Length | ~1.33 Å |

| C2-N(amine) Bond Length | ~1.36 Å |

| ∠C2-N1-C5 Angle | ~108° |

| ∠N1-C5-S4 Angle | ~115° |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. acs.orgrsc.org

A small energy gap suggests that a molecule is more easily polarized and has higher chemical reactivity, indicating that it can undergo intramolecular charge transfer more readily. rsc.org For thiadiazole derivatives, the HOMO is typically distributed over the electron-rich regions, including the sulfur and nitrogen atoms, while the LUMO is located over the electron-deficient areas of the ring. This distribution governs the molecule's ability to donate or accept electrons in chemical reactions.

| Orbital Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, charge distribution, and delocalization of electron density within a molecule. wisc.eduwikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. cwejournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netrsc.org It illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen atoms of the thiadiazole ring and the amino group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the amino group, indicating sites for potential nucleophilic attack. researchgate.net MEP analysis is thus instrumental in understanding and predicting intermolecular interactions, including hydrogen bonding. mdpi.com

Amine-substituted heterocycles like this compound can potentially exist in different tautomeric forms, primarily the amino and imino forms. Computational methods are used to investigate the probability of these tautomeric transitions by calculating the relative energies and the energy barriers for conversion between the forms. researchgate.net

Studies on similar amino-thiadiazole and amino-triazole compounds have shown that the relative stability of tautomers can be influenced by substituents and the solvent environment. acs.orgnih.govjocpr.com Quantum chemical calculations can determine which tautomer is energetically more favorable. For many amino-substituted thiadiazoles, the amino form is found to be the more stable tautomer. acs.orgresearchgate.net

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations can model how this compound interacts with solvent molecules or biological targets like proteins.

In the context of drug design, MD simulations are often used in conjunction with molecular docking to assess the stability of a ligand-protein complex. nih.gov For derivatives of 1,3,4-thiadiazole (B1197879), MD simulations have been used to analyze the root-mean-square deviation (RMSD) of protein-ligand complexes, providing information on their stability throughout the simulation period. researchgate.net Such studies are crucial for understanding the binding modes and affinity of thiadiazole-based compounds in biological systems.

Pharmacophore Modeling and 3D-QSAR Studies for 1,2,4-Thiadiazole Derivatives

Pharmacophore modeling and 3D-QSAR are powerful computational strategies used to identify the essential structural features of a molecule required for its biological activity and to correlate these three-dimensional properties with the molecule's potency.

Pharmacophore Modeling involves identifying the spatial arrangement of key molecular features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers, that are crucial for a ligand to interact with a specific biological target. For 1,2,4-thiadiazole derivatives, a pharmacophore model can be generated based on a set of known active compounds. This model serves as a 3D query to screen large compound libraries for novel molecules with the potential for similar biological activity. For instance, a pharmacophore model for a series of 1,2,4-thiadiazole-based enzyme inhibitors might reveal that a hydrogen bond acceptor on the thiadiazole ring, a hydrophobic group at a certain distance, and an aromatic ring are essential for binding. nih.govmdpi.com The central amine group of the 1,2,4-thiadiazole moiety can act as a hydrogen bond donor, a key feature in many pharmacophore models. nih.gov

3D-QSAR studies build upon pharmacophore models to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activities. researchgate.netnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models. iaea.org These models create contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or diminish the biological activity of the 1,2,4-thiadiazole derivatives. Such studies provide a detailed roadmap for optimizing lead compounds by suggesting specific structural modifications to improve their potency and selectivity. researchgate.netnih.gov For example, a 3D-QSAR model might indicate that a bulky substituent at a particular position on the thiadiazole ring is favorable for activity, while a polar group at another position is detrimental.

Table 1: Example of a Pharmacophore Model for a Hypothetical 1,2,4-Thiadiazole-Based Kinase Inhibitor

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the thiadiazole ring | Interacts with a hydrogen bond donor amino acid in the kinase hinge region. |

| Hydrogen Bond Donor (HBD) | Amine group at the 3-position | Forms a hydrogen bond with a backbone carbonyl in the active site. |

| Aromatic Ring (AR) | A substituted phenyl ring attached to the core | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrophobic Feature (HY) | An alkyl or other nonpolar group | Occupies a hydrophobic pocket within the binding site. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction tools are crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the rate of late-stage failures. For this compound and its derivatives, various computational models are employed to predict their ADME profiles. rsc.org

These predictions are often based on well-established guidelines like Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Software and web servers can calculate a wide range of properties, including:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). researchgate.net

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance and interaction with transporters.

These in silico studies help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental evaluation. nih.gov

Table 2: Predicted ADME Properties for a Representative 1,2,4-Thiadiazole Derivative

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| logP | 2.5 | Optimal lipophilicity for cell membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High | Good oral bioavailability is expected |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. ajprd.com This method is instrumental in understanding the binding mode of 1,2,4-thiadiazole derivatives at a molecular level and in rationalizing their structure-activity relationships. nih.gov

The process involves placing the 3D structure of the ligand (the 1,2,4-thiadiazole derivative) into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.net The results of a docking study can reveal:

Binding Pose: The most stable conformation of the ligand within the active site.

Key Interactions: Specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, ionic bonds, or π-π stacking. nih.gov

Binding Affinity: A numerical score that ranks different ligands based on their predicted binding strength. rsc.org

For 1,2,4-thiadiazole derivatives, docking studies can elucidate how the thiadiazole ring and its substituents orient themselves to maximize favorable interactions with the target protein. For example, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the amine group can be a hydrogen bond donor. researchgate.net These studies are crucial for structure-based drug design, allowing for the iterative modification of the ligand to enhance its binding affinity and selectivity for the target. nih.govrsc.org

Table 3: Example of Molecular Docking Results for a 1,2,4-Thiadiazole Derivative Against a Protein Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | Kinase XYZ | -8.5 | Lys78, Glu95 | Hydrogen Bond |

| Derivative A | Kinase XYZ | -8.5 | Phe165 | π-π Stacking |

| Derivative B | Protease ABC | -7.2 | Asp30, Gly31 | Hydrogen Bond |

| Derivative B | Protease ABC | -7.2 | Ile52, Val84 | Hydrophobic Interaction |

Biological Activities and Mechanisms of Action of 1,2,4 Thiadiazol 3 Amine Derivatives

Anticancer Activity

Derivatives of 1,2,4-thiadiazole (B1232254) have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, involving interference with fundamental cellular processes required for cancer cell proliferation and survival.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, MDA MB-231, A549, DU-145, HCT116, BxPC-3)

A novel series of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivatives has been synthesized and evaluated for their anticancer activities against several human cancer cell lines. rsc.org The majority of these synthesized compounds displayed moderate to potent cytotoxic activities. rsc.org For instance, certain derivatives exhibited significant inhibitory concentration (IC₅₀) values against breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines. rsc.org

Notably, some of these compounds showed more potent activity than the standard chemotherapeutic drug etoposide, with IC₅₀ values ranging from 0.10 ± 0.084 to 11.5 ± 6.49 µM, compared to the standard's IC₅₀ values of 1.91 ± 0.84 to 3.08 ± 0.135 µM. rsc.org

In a separate study, a series of imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole derivatives were tested against a panel of pancreatic ductal adenocarcinoma (PDAC) models. One of the lead compounds demonstrated effective antiproliferative activity against various PDAC cells, including BxPC-3, with IC₅₀ values in the low micromolar range (1.04-3.44 µM). ingentaconnect.com

Table 1: In Vitro Cytotoxicity of Selected 1,2,4-Thiadiazole-1,2,4-triazole Derivatives rsc.org

| Compound | MCF-7 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |

|---|---|---|---|---|

| 8b | 0.10 ± 0.084 | 0.28 ± 0.017 | 0.17 ± 0.032 | 0.83 ± 0.091 |

| 8c | 1.12 ± 0.64 | 2.33 ± 1.52 | 1.79 ± 0.59 | 1.98 ± 0.22 |

| 8d | 1.44 ± 0.17 | 2.35 ± 1.51 | 2.10 ± 1.44 | 2.76 ± 1.88 |

| 8e | 0.23 ± 0.014 | 1.55 ± 0.63 | 1.64 ± 0.53 | 0.19 ± 0.011 |

| 8g | 1.02 ± 0.65 | 2.15 ± 1.08 | 1.69 ± 0.13 | 2.13 ± 1.98 |

| Etoposide (Standard) | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.74 ± 1.07 | 2.89 ± 1.11 |

Mechanisms of Anticancer Action (e.g., DNA Replication Block, Cell Cycle Effects, Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of thiadiazole derivatives are attributed to several mechanisms of action. A key mechanism is the induction of apoptosis, or programmed cell death. acs.orgjaptronline.comresearchgate.net Studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the 1,2,4-isomer, have shown that these compounds can induce apoptosis and cause cell cycle arrest. japtronline.comnih.gov For example, one derivative was found to arrest breast cancer cells at the G2/M phase of the cell cycle, while another significantly increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. japtronline.comnih.gov

Furthermore, some thiadiazole derivatives have been found to interfere with DNA replication. A study on a series of 3-amino-5-sulfanyl-1,2,4-triazole and 2-amino-5-sulfanyl-1,3,4-thiadiazole analogues revealed that the most potent compound blocked DNA replication in HCT116 cells. neliti.com

Enzyme inhibition is another important anticancer mechanism of thiadiazole derivatives. They have been found to inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases. researchgate.net For instance, a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were found to inhibit the phosphorylation of Akt, a key enzyme in a major signaling pathway that promotes cell survival and proliferation. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potency of 1,2,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the core structure. For a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, the following structure-activity relationships (SAR) have been observed rsc.org:

Electron-donating groups: The presence of an electron-donating group, such as a 3,4,5-trimethoxy substitution on a phenyl ring, was associated with the highest anticancer activity against MCF-7, A549, DU-145, and MDA MB-231 cell lines. rsc.org

Electron-withdrawing groups: Replacement of a methoxy (B1213986) group with a nitro group (an electron-withdrawing group) at the 4-position of the phenyl ring also resulted in improved anticancer activity against all four cell lines. rsc.org A chloro substituent at the 4-position also conferred acceptable activity. rsc.org

Multiple electron-withdrawing groups: In contrast, the introduction of two nitro groups (3,5-dinitro) or a bromo substituent on the phenyl ring led to a significant decrease in anticancer activity. rsc.org

These findings suggest that the electronic properties of the substituents on the phenyl ring play a crucial role in modulating the anticancer potency of these 1,2,4-thiadiazole derivatives.

Neuroprotective Effects in Conjunction with Anticancer Activity

A significant challenge in cancer chemotherapy is the potential for neurotoxicity. Interestingly, some thiadiazole derivatives have demonstrated neuroprotective effects alongside their anticancer activity. One such compound is 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT). nih.gov FABT has been shown to inhibit the proliferation of tumor cells from both the nervous system and peripheral cancers, including colon and lung carcinoma. nih.gov The anticancer effect of FABT is attributed to its ability to decrease cell division and inhibit cell migration. nih.gov

Crucially, at concentrations where it exhibits anticancer effects, FABT also shows a trophic effect in neuronal cell cultures and does not negatively impact the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts. nih.gov Furthermore, FABT has demonstrated prominent neuroprotective activity in neuronal cultures exposed to neurotoxic agents. nih.gov

Similarly, the derivative 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) is known for its in vitro anticancer profile, inhibiting the proliferation and motility of several cancer cell lines at concentrations that are not toxic to normal cells. This compound has also been evaluated for its neuroprotective activity and was found to be non-toxic to neurons, astrocytes, and oligodendrocytes. The dual action of these compounds raises the possibility of their use as safer anticancer drugs or as neuroprotective agents to mitigate the neurotoxic side effects of chemotherapy.

Role as Bioisostere of Pyrimidine (B1678525) in Interfering with DNA Replication

The thiadiazole ring is considered a bioisostere of the pyrimidine ring. acs.org Bioisosteres are molecules or groups that have similar physical or chemical properties and produce broadly similar biological effects. The structural similarity between thiadiazole and pyrimidine, a core component of the nucleobases thymine, cytosine, and uracil, is believed to be a key factor in the anticancer activity of thiadiazole derivatives.

This bioisosteric relationship allows thiadiazole derivatives to interfere with processes related to DNA replication. By mimicking the structure of pyrimidines, these compounds can potentially interact with enzymes and receptors involved in DNA synthesis and repair, leading to a disruption of these vital cellular processes and ultimately inhibiting the proliferation of cancer cells.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of the 1,2,4-thiadiazole scaffold have been investigated for their antimicrobial activity. While specific studies on 1,2,4-thiadiazol-3-amine are limited, research on related structures provides insights into their potential as antimicrobial agents.

Fused heterocyclic systems incorporating the 1,2,4-thiadiazole ring, such as 1,2,4-triazolo[3,4-b] acs.orgnih.govnih.govthiadiazoles, have demonstrated significant antibacterial activity. acs.org A series of these compounds showed good in vitro activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with some derivatives exhibiting superior efficacy compared to commercial bactericides. acs.org

Furthermore, other derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole have shown potential activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Micrococcus luteus, and Bacillus subtilis, with some compounds exhibiting notable minimum inhibitory concentrations (MIC). The antifungal activity of thiadiazole derivatives has also been reported, with some compounds showing efficacy against various Candida species. nih.gov The mechanism of antifungal action for some thiadiazole derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Numerous studies have demonstrated the efficacy of 1,2,4-thiadiazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives showed good antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus, as well as Gram-negative bacteria including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 31.25 μg/mL. nih.gov

Hybrid molecules incorporating a 1,3,4-thiadiazole ring have also been explored. For example, thiadiazole phenyl oxazolidinone analogs have shown potent antibacterial activity against both Gram-positive and Gram-negative organisms. Similarly, sulfonyl-fluoroquinolones, which combine a sulfonamide moiety with a fluoroquinolone ring, represent a class of antibacterial agents with a broad spectrum of activity. nih.gov

The substitution pattern on the thiadiazole ring plays a crucial role in determining the antibacterial potency. For example, certain 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives exhibited notable activity. Specifically, derivatives with a p-chlorophenyl or p-nitrophenyl group were particularly effective against Gram-positive microorganisms like B. subtilis and S. aureus. nih.gov Another study found that 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole derivatives displayed antimicrobial activity against E. coli. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound Type | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | MIC: 8-31.25 μg/mL | nih.gov |

| p-chlorophenyl and p-nitrophenyl 1,3,4-thiadiazole derivatives | B. subtilis, S. aureus | Good activity | nih.gov |

| p-nitrophenyl 1,3,4-thiadiazole derivative | E. coli | Good activity | nih.gov |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | E. coli | Good to high activity | nih.gov |

| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole derivatives | E. coli | Exhibited antimicrobial activity | nih.gov |

| Thiophene-substituted 1,3,4-thiadiazole derivatives | E. coli, P. aeruginosa, S. aureus | MICs = 5–10 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of 1,2,4-thiadiazole derivatives has been well-documented against various fungal pathogens. A study on tris-2,5-disubstituted 1,3,4-thiadiazole derivatives revealed good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum at concentrations between 8 and 31.25 μg/mL. nih.gov Another series of hybrid coumarin-1,3,4-thiadiazole derivatives showed moderate to good antifungal activity against C. albicans. nih.gov

Substituents on the thiadiazole core significantly influence the antifungal efficacy. For instance, derivatives bearing oxygenated substituents on a phenyl ring attached to the 1,3,4-thiadiazole moiety demonstrated significant antifungal activity against Aspergillus niger and C. albicans, with MIC values ranging from 32 to 42 μg/mL. nih.gov Furthermore, some 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed high activity against C. albicans. nih.gov

A specific derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as a potent antifungal agent against pathogenic fungi with low toxicity to human cells. nih.gov This compound exhibited not only fungistatic but also fungicidal activity, with minimal fungicidal concentration (MFC) values ranging from 32 to 128 μg/ml against various Candida species, as well as molds like Aspergillus and Trichophyton. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound Type | Target Fungi | Activity/MIC/MFC | Reference |

|---|---|---|---|

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, G. candidum | Concentrations: 8-31.25 μg/mL | nih.gov |

| 1,3,4-Thiadiazole derivatives with oxygenated phenyl substituents | A. niger, C. albicans | MIC = 32–42 μg/mL | nih.gov |

| Hybrid coumarin-1,3,4-thiadiazole derivatives | C. albicans | Moderate to good activity | nih.gov |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | C. albicans | High activity | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida spp., Aspergillus spp., Trichophyton spp. | MFC: 32-128 μg/ml | nih.gov |

| Thiophene-substituted 1,3,4-thiadiazole derivative | C. albicans | Identical activity to nystatin | nih.gov |

Antitubercular Activity

Derivatives of 1,2,4-thiadiazole have emerged as a promising class of compounds in the search for new antitubercular agents. Several studies have evaluated their in vitro activity against Mycobacterium tuberculosis. For instance, a series of 2-amino-5-R-1,3,4-thiadiazole derivatives were investigated, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the best inhibitory activity (69%) against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. tandfonline.comcbijournal.com Another compound in the same series, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, exhibited 65% inhibition. tandfonline.comcbijournal.com

Other structural modifications have also yielded potent antitubercular agents. For example, a derivative with a cyclohexyl group showed 67% inhibition against M. tuberculosis, while a p-chlorophenyl derivative showed 32% inhibition. tandfonline.com Azetidinone nucleus-containing 1,3,4-thiadiazole derivatives have also been reported to exhibit good anti-tubercular activity, with MIC values against the Mtb H37Rv strain ranging from 6 to 25 μg/mL. nih.gov

Furthermore, norfloxacin-derived 1,3,4-thiadiazole compounds with 4-chlorophenyl and 2,4-dichlorophenyl substituents displayed significant antimicrobial activity against the Mtb H37Rv strain, with MICs in the range of 8 to 64 μg/mL. nih.gov

Table 3: Antitubercular Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound Type | Target Strain | Activity/Inhibition/MIC | Concentration | Reference |

|---|---|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition | 6.25 μg/mL | tandfonline.comcbijournal.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | 65% inhibition | 6.25 μg/mL | tandfonline.comcbijournal.com |

| 1,3,4-thiadiazole derivative with cyclohexyl group | M. tuberculosis H37Rv | 67% inhibition | Not specified | tandfonline.com |

| 1,3,4-thiadiazole derivative with p-chlorophenyl group | M. tuberculosis H37Rv | 32% inhibition | Not specified | tandfonline.com |

| Azetidinone-containing 1,3,4-thiadiazole derivatives | Mtb H37Rv | MIC: 6-25 μg/mL | Not applicable | nih.gov |

| Norfloxacin-derived 1,3,4-thiadiazole derivatives | Mtb H37Rv | MIC: 8-64 μg/mL | Not applicable | nih.gov |

Antiviral Activity (e.g., Anti-HIV-1, Anti-HIV-2)

The 1,2,4-thiadiazole scaffold has been investigated for its potential antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). The thiadiazole ring can act as a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its antiviral activity. nih.gov

Studies on 1,3,4-thiadiazole derivatives have often resulted in compounds with moderate to low in vitro activity against HIV-1 and HIV-2 when compared to reference drugs. nih.gov However, the 2-amino-1,3,4-thiadiazole (B1665364) moiety has been identified as a promising group for developing anti-HIV-1 agents. nih.gov The electronic properties of substituents on the N-aryl group have been shown to influence the antiviral potency. For example, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring enhanced antiviral activity compared to the unsubstituted phenyl derivative. nih.gov

In one study, 1,3,4-thiadiazole derivatives were tested against several viruses. Methyl and allyl derivatives showed antiviral activity against herpes simplex virus-1, Sindbis virus, Coxsackie virus B4, and Punto Toro virus at a concentration of 16 μg/mL. The highest activity was observed against Sindbis virus by the methyl derivative at a concentration of 9.6 μg/mL. nih.gov

Mechanisms of Antimicrobial Action (e.g., Inhibition of Biofilm Formation, Enzyme Targeting)

The mechanisms through which 1,2,4-thiadiazole derivatives exert their antimicrobial effects are varied and can involve targeting essential cellular processes. One proposed mechanism is the interaction with nucleic acids. For instance, some 1,3,4-thiadiazole derivatives have been studied for their binding to calf thymus DNA (CT-DNA), suggesting that interference with DNA replication or transcription could be a mode of action. rsc.orgresearchgate.net

Enzyme inhibition is another key mechanism. For example, molecular docking studies have suggested that some thiadiazole derivatives may act by inhibiting Kinase ThiM from Klebsiella pneumoniae. researchgate.net In the context of antitubercular activity, molecular docking studies have shown good docking scores for certain 1,3,4-thiadiazole derivatives with the enzyme InhA, a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Furthermore, some derivatives have been shown to increase the activities of related defense enzymes in plants, suggesting a mechanism that involves modulating the host's defense response. acs.org

SAR for Antimicrobial Efficacy